Cas no 2248303-83-3 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(piperidin-1-yl)methyl]benzoate)
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(piperidin-1-yl)methyl]benzoate Chemical and Physical Properties
Names and Identifiers
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- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(piperidin-1-yl)methyl]benzoate
- EN300-6520338
- 2248303-83-3
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- Inchi: 1S/C21H20N2O4/c24-19-17-6-2-3-7-18(17)20(25)23(19)27-21(26)16-10-8-15(9-11-16)14-22-12-4-1-5-13-22/h2-3,6-11H,1,4-5,12-14H2
- InChI Key: FNOZAJWADGTDDW-UHFFFAOYSA-N
- SMILES: O(C(C1C=CC(=CC=1)CN1CCCCC1)=O)N1C(C2C=CC=CC=2C1=O)=O
Computed Properties
- Exact Mass: 364.14230712g/mol
- Monoisotopic Mass: 364.14230712g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 27
- Rotatable Bond Count: 5
- Complexity: 555
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 66.9Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(piperidin-1-yl)methyl]benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6520338-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(piperidin-1-yl)methyl]benzoate |
2248303-83-3 | 95.0% | 0.1g |
$175.0 | 2025-03-14 | |
| Enamine | EN300-6520338-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(piperidin-1-yl)methyl]benzoate |
2248303-83-3 | 95.0% | 0.25g |
$183.0 | 2025-03-14 | |
| Enamine | EN300-6520338-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(piperidin-1-yl)methyl]benzoate |
2248303-83-3 | 95.0% | 0.5g |
$190.0 | 2025-03-14 | |
| Enamine | EN300-6520338-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(piperidin-1-yl)methyl]benzoate |
2248303-83-3 | 95.0% | 1.0g |
$199.0 | 2025-03-14 | |
| Enamine | EN300-6520338-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(piperidin-1-yl)methyl]benzoate |
2248303-83-3 | 95.0% | 2.5g |
$389.0 | 2025-03-14 | |
| Enamine | EN300-6520338-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(piperidin-1-yl)methyl]benzoate |
2248303-83-3 | 95.0% | 5.0g |
$576.0 | 2025-03-14 | |
| Enamine | EN300-6520338-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(piperidin-1-yl)methyl]benzoate |
2248303-83-3 | 95.0% | 10.0g |
$855.0 | 2025-03-14 | |
| Enamine | EN300-6520338-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(piperidin-1-yl)methyl]benzoate |
2248303-83-3 | 95.0% | 0.05g |
$167.0 | 2025-03-14 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(piperidin-1-yl)methyl]benzoate Related Literature
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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A. M. Al-Sabagh,F. Z. Yehia,David R. K. Harding,Gh. Eshaq,A. E. ElMetwally Green Chem., 2016,18, 3997-4003
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(piperidin-1-yl)methyl]benzoate
1,3-Dioxo-2,3-Dihydro-1H-Isoindol-2-Yl 4-[(Piperidin-1-Yl)Methyl]Benzoate: A Comprehensive Overview
The compound with CAS No. 2248303-83-3, known as 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(piperidin-1-yl)methyl]benzoate, is a structurally complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its isoindole core, which is fused with a benzoate ester group and a piperidine moiety. The combination of these structural elements contributes to its unique chemical properties and potential applications in drug development.
Recent studies have highlighted the importance of isoindole derivatives in medicinal chemistry due to their ability to modulate various biological targets. The benzoate ester group in this compound plays a crucial role in enhancing its solubility and bioavailability, making it a promising candidate for therapeutic interventions. Additionally, the piperidine moiety introduces steric and electronic effects that can influence the molecule's interaction with biological systems.
One of the most notable advancements in the study of this compound involves its application in the development of small-molecule inhibitors for kinases, which are key enzymes involved in cellular signaling pathways. Researchers have demonstrated that 1,3-dioxo-2,3-dihydro-1H-isoindol-2-Yl 4-(Piperidin-Ylmethyl)Benzoate exhibits potent inhibitory activity against several kinase targets, making it a valuable tool in the fight against cancer and other diseases driven by dysregulated kinase activity.
The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The incorporation of the isoindole ring is achieved through a cyclization reaction, while the benzoate ester and piperidine groups are introduced via nucleophilic substitution and coupling reactions, respectively. These steps ensure the precise construction of the molecule's complex architecture.
From a structural perspective, the isoindole core provides rigidity to the molecule, which is essential for maintaining its bioactive conformation. The benzoate ester group not only enhances solubility but also serves as a site for potential modifications to further optimize pharmacokinetic properties. Meanwhile, the piperidine ring introduces hydrogen bonding capabilities and hydrophobic interactions that are critical for binding to target proteins.
Recent research has also explored the potential of this compound as a prodrug, where it can be metabolized in vivo to release active pharmacophores. This approach not only improves drug delivery but also reduces systemic toxicity by ensuring that the active moiety is released only at the target site. Such innovations underscore the versatility of this compound in addressing diverse therapeutic challenges.
In terms of applications, 1,3-dioxo-2,3-dihydro-1H-Isoindol-Yl Benzoate derivatives have shown promise in treating neurodegenerative diseases due to their ability to modulate neuroprotective pathways. Preclinical studies have demonstrated that these compounds can mitigate oxidative stress and inflammation, which are key contributors to conditions such as Alzheimer's disease and Parkinson's disease.
The integration of computational chemistry tools has further enhanced our understanding of this compound's behavior at molecular levels. Molecular docking studies have revealed that its unique structure allows for favorable interactions with target proteins, including hydrogen bonding and π–π stacking interactions. These insights have guided efforts to design more potent and selective analogs.
Looking ahead, the development of novel synthetic routes for this compound will be crucial for scaling up production and reducing costs. Green chemistry approaches, such as catalytic asymmetric synthesis and biocatalysis, are being explored to achieve this goal while minimizing environmental impact.
In conclusion, 1,3-dioxo-2,3-dihydro-1H-Isoindol-Yl Benzoate derivatives represent a class of compounds with immense potential in drug discovery and development. Their unique structural features and versatile chemical properties make them valuable tools for addressing some of the most pressing challenges in modern medicine.
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